molecular formula C16H22F2N2O2 B12444345 tert-butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate

tert-butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate

Cat. No.: B12444345
M. Wt: 312.35 g/mol
InChI Key: YILWGCJQMKZDSQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C16H23F2N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate typically involves the reaction of 1-benzyl-4,4-difluoropyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:

  • Dissolve 1-benzyl-4,4-difluoropyrrolidine in anhydrous dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide, sodium cyanide, or alkyl halides in polar aprotic solvents.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to investigate the binding affinity and specificity of enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development. It is studied for its effects on various biological pathways and its potential as a treatment for certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of new polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or altering its function. The binding affinity and specificity are influenced by the structural features of the compound, including the benzyl and difluoropyrrolidine moieties. The pathways involved in its mechanism of action depend on the specific biological context and the target protein.

Comparison with Similar Compounds

tert-Butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate: Lacks the benzyl group, resulting in different binding properties and biological activity.

    tert-Butyl N-(1-benzyl-4-methylpiperidin-4-yl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring, leading to variations in chemical reactivity and biological effects.

    tert-Butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate: Features an oxo group, which affects its chemical stability and interaction with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-15(2,3)22-14(21)19-13-10-20(11-16(13,17)18)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILWGCJQMKZDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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